Chemical Properties and Application Profile of MOPS Sodium Salt
Chemical Properties and Application Profile of MOPS Sodium Salt
Executive Summary: The Strategic Selection of MOPS Sodium
In the landscape of Good’s buffers, MOPS Sodium Salt (3-(N-Morpholino)propanesulfonic acid sodium salt) represents a critical tactical choice for experimental designs requiring precise pH control between 6.5 and 7.9 . Unlike its free acid counterpart, the sodium salt form provides high solubility and immediate anionic buffering capacity, allowing for "Zero-Chloride" buffer formulation when paired with MOPS free acid—a crucial advantage in systems sensitive to ionic strength or halide interference.
This guide dissects the physicochemical architecture of MOPS Sodium, its thermodynamic behavior, and its rigorous application in proteomic and genomic workflows.
Physicochemical Architecture
MOPS is a zwitterionic N-substituted aminosulfonic acid. Its structural integrity relies on the morpholine ring, which dictates its pKa, and the sulfonate group, which ensures high aqueous solubility.
Structural Dynamics & Equilibrium
The buffering mechanism operates via the protonation/deprotonation of the tertiary amine within the morpholine ring. The sulfonate group remains negatively charged throughout the physiological pH range, maintaining the molecule's solubility.
Critical Physicochemical Data
| Property | Value / Characteristic | Relevance |
| CAS Number | 71119-22-7 | Identity verification |
| Molecular Weight | 231.25 g/mol | Stoichiometric calculations |
| pKa (25°C) | 7.20 | Ideal for mammalian cell culture & RNA work |
| dpKa/dT | -0.015 pH units/°C | High Stability: Minimal pH shift vs. temperature compared to Tris (-0.028) |
| Solubility (Water) | > 500 g/L (approx.[1][2] 2.1 M) | Allows preparation of high-concentration stocks (e.g., 10X, 50X) |
| UV Absorbance | Negligible at 260 nm / 280 nm | Interference-Free: Safe for DNA/Protein quantification |
| Metal Binding | Negligible | Suitable for metalloprotein assays (unlike Tris/Phosphate) |
Stability & Handling: The "Yellowing" Phenomenon
A frequent concern in MOPS handling is the discoloration of solutions upon sterilization.
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Autoclave Instability: MOPS solutions often turn yellow when autoclaved.[3] While the exact identity of the degradation product remains chemically ambiguous in literature, it is generally accepted that this degradation does not significantly alter the pH of the buffer [1].
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Glucose Interaction: In the presence of glucose, autoclaving MOPS leads to significant degradation and caramelization-like reactions.
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Best Practice: Filter sterilization (0.22 µm) is the mandatory standard for MOPS buffers to ensure integrity, especially for cell culture and RNA electrophoresis.
Applications & Assay Compatibility[4][5][6][7]
Protein Quantification (BCA vs. Lowry)
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BCA Assay: MOPS Sodium is compatible with the Bicinchoninic Acid (BCA) assay.[4] It does not reduce Cu²⁺ to Cu⁺, unlike reducing agents (DTT, BME) or buffers with primary amines [2].
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Lowry/Folin: MOPS can interfere with the Folin-Ciocalteu reagent, leading to erroneous protein estimations.
Electrophoresis (RNA)
MOPS is the standard buffer for formaldehyde-agarose gel electrophoresis of RNA. Its high buffering capacity at pH 7.0 prevents the pH drift caused by the accumulation of Schiff bases during the run, preserving RNA integrity.
Experimental Protocol: The "Zero-Chloride" Buffer System
Objective: Prepare a 0.1 M MOPS Buffer at pH 7.4 without introducing high ionic strength chloride ions (which occurs when titrating MOPS Sodium with HCl).
Principle: By mixing MOPS Free Acid (acidic) and MOPS Sodium Salt (basic) in calculated molar ratios, you achieve the target pH solely using the buffering species. This maintains a lower, more controlled ionic strength.
Workflow Diagram
Step-by-Step Methodology
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Reagent Preparation:
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Solution A (Acid): Prepare 100 mL of 0.1 M MOPS Free Acid (2.09 g/100 mL).
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Solution B (Base): Prepare 100 mL of 0.1 M MOPS Sodium Salt (2.31 g/100 mL).
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Titration:
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Place Solution A on a magnetic stirrer with a calibrated pH probe.
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Slowly add Solution B to Solution A.
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Note: For pH 7.2 (pKa), the ratio is roughly 1:1. For pH 7.4, you will use slightly more Solution B (Salt).
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Validation (Self-Validating Step):
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Sterilization:
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Pass through a 0.22 µm PES (Polyethersulfone) filter.
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Store at 4°C in the dark. Shelf life: 6 months.
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References
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Good, N. E., et al. (1966).[3] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.[3] Retrieved from [Link]
